1-溴-1-氟乙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

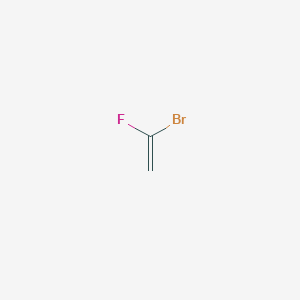

1-Bromo-1-fluoroethylene is a chemical compound that serves as an intermediate in the synthesis of various fluorinated organic molecules. It is characterized by the presence of both bromine and fluorine atoms attached to a vinyl group, which makes it a valuable reagent in organic synthesis due to its reactivity and ability to introduce halogen atoms into other molecules.

Synthesis Analysis

The synthesis of 1-Bromo-1-fluoroethylene derivatives has been explored through various methods. A stereocontrolled preparation method for 1,1-diaryl-2-fluoroethenes involves the generation of 1-aryl-1-bromo-2-fluoroethenes using an addition/elimination reaction followed by bromination/desilicobromination and subsequent Suzuki-Miyaura coupling . Another approach for synthesizing (E)- and (Z)-alpha-fluorostilbenes utilizes 1-bromo-1-fluoroalkenes, which can be isomerized to high E/Z ratios and then coupled with aryl stannanes or undergo Suzuki coupling reactions . Additionally, 1-bromo-1-lithioethene has been reported as a practical reagent that undergoes clean 1,2-addition with various electrophiles to afford a range of 1-substituted 1-bromoethene products .

Molecular Structure Analysis

The molecular structure of 1-Bromo-1-fluoroethylene and its derivatives is crucial for their reactivity and applications. The synthesis of isotopically enriched 1-[79Br]bromo-2-fluoroethylene has been achieved, which is useful for further structural studies and applications in the synthesis of other fluorinated compounds . The molecular structure of related compounds, such as 9-bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene, has been characterized by various spectroscopic techniques, including X-ray crystallography .

Chemical Reactions Analysis

1-Bromo-1-fluoroethylene participates in various chemical reactions due to its reactive halogen atoms. For instance, it can be transformed into 1-bromo-1-fluoroalkanes through photoredox-catalyzed addition to alkenes, which can then be converted into a variety of fluorine-containing compounds . The compound also serves as a precursor for the synthesis of 2-bromo-1-[18F]fluoroethane, which is integrated into automated preparation devices for the synthesis of 18F-fluoroethylated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-1-fluoroethylene and its derivatives are influenced by the presence of halogen atoms. The photophysical properties of bromoperylenes, which are structurally related to 1-bromo-1-fluoroethylene, have been studied, revealing insights into their fluorescence and intersystem crossing behaviors . The copolymerization of vinylidene fluoride with bromofluorinated alkenes, such as 4-bromo-1,1,2-trifluorobut-1-ene, has been examined, providing information on the reactivity ratios and the potential for chemical modifications of the resulting polymers . Additionally, the synthesis and characterization of fluorinated poly(arylene ether 1,3,4-oxadiazole)s containing a 4-bromophenyl pendant group have been investigated, highlighting their thermal and dielectric properties .

科学研究应用

同位素富集化合物制备

1-溴-1-氟乙烯用于制备同位素富集化合物。Baldan(2004年)展示了1-溴-2-氟乙烯的氯化反应,产生了适用于制备37Cl同位素富集ClHC˭CHF (Baldan, 2004)的1-氯-2-氟乙烯。此外,Baldan和Tassan(2005年)描述了一种有效的制备1-[79Br]溴-2-氟乙烯的方法,展示了其在同位素富集中的用途 (Baldan & Tassan, 2005)。

有机半导体应用

在有机半导体领域,1-溴-1-氟乙烯衍生物显示出重要性。Abubakar、Suleiman和Gidado(2021年)研究了溴和氟对苝的掺杂效应,突出了在光电应用中的意义 (Abubakar et al., 2021)。

天然产物合成

Ghasemi、Antunes和Organ(2004年)利用相关化合物1-溴-2-碘乙烯在天然产物的模块化合成中。他们的研究强调了使用该化合物简化复杂合成过程 (Ghasemi et al., 2004)。

锂离子电池研究

在锂离子电池的背景下,如氟乙烯碳酸酯(FEC)等1-溴-1-氟乙烯衍生物已经被研究。Jin等人(2018年)分析了FEC中硅纳米线电极上固体电解质界面(SEI)的形成,强调了其在提高电池性能中的相关性 (Jin et al., 2018)。

电池中的电解质添加剂

Komaba等人(2011年)发现氟乙烯碳酸酯作为钠电池中的电解质添加剂的效率,展示了其在改善电化学反应可逆性中的作用 (Komaba et al., 2011)。

作用机制

Target of Action

1-Bromo-1-fluoroethylene, also known as 1-bromo-1-fluoroethene, is a compound with the molecular formula C2H2BrF It is known to be used in gas treatment methods for efficiently removing bromofluoroethylene .

Mode of Action

It is known to interact with bromofluoroethylene in gas treatment processes

Biochemical Pathways

Given its use in gas treatment processes

Result of Action

生化分析

Cellular Effects

Halogenated ethenes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 6.8°C , suggesting that it may be stable under normal laboratory conditions.

Dosage Effects in Animal Models

Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .

属性

IUPAC Name |

1-bromo-1-fluoroethene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF/c1-2(3)4/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKSRHHQKNUTLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382007 |

Source

|

| Record name | 1-bromo-1-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

420-25-7 |

Source

|

| Record name | 1-bromo-1-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the vibrational structure of 1-bromo-1-fluoroethene and how was it determined?

A1: The vibrational structure of 1-bromo-1-fluoroethene has been thoroughly investigated using infrared (IR) spectroscopy and high-level ab initio calculations. Analysis of the medium-resolution gas-phase IR spectra in the 300-6500 cm-1 range allowed for the assignment of all fundamental vibrational modes, as well as numerous overtone and combination bands up to three quanta []. This detailed analysis, supported by computational methods like CCSD(T) and B2PLYP, provides a comprehensive understanding of the molecule's vibrational behavior.

Q2: How does the adsorption of 1-bromo-1-fluoroethene onto titanium dioxide (TiO2) occur, and what structural insights can be derived from infrared spectroscopy?

A2: Infrared spectroscopy reveals distinct changes in the vibrational frequencies of 1-bromo-1-fluoroethene upon adsorption onto TiO2 []. Specifically, the C=C and C-F stretching modes exhibit two separate absorptions, while the CH2 stretching vibration undergoes a redshift. These spectral features suggest the formation of a hydrogen bond between the CH2 group and a Lewis basic site on the TiO2 surface. Additionally, the double bond of the C=C group or the fluorine atom can participate in the adsorption process.

Q3: Have computational chemistry methods been employed to study 1-bromo-1-fluoroethene, and what information have they provided?

A3: Yes, computational techniques have proven invaluable in characterizing 1-bromo-1-fluoroethene [, ]. Density functional theory (DFT) calculations, particularly at the B3LYP level, have been employed to model the adsorption of the molecule on the rutile (110) surface of TiO2. These simulations provide insights into the preferred adsorption configurations and the associated interaction energies. Furthermore, coupled-cluster methods like CCSD(T) have been utilized to accurately determine the molecule's structure and harmonic force field.

Q4: Where can I find spectral data related to 1-bromo-1-fluoroethene?

A4: Spectral data for 1-bromo-1-fluoroethene, particularly for the 129 C2H2BrF isotopologue, can be found in specialized databases and research articles []. These resources often contain information about the observed frequencies, intensities, and assignments of various vibrational modes, providing valuable insights into the molecule's structure and properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。